(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide
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Description
(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide, also known as BPP-2, is a chemical compound that has been studied for its potential use in scientific research. BPP-2 is a pyrazole derivative that has shown promising results in various in vitro and in vivo experiments.
Scientific Research Applications
Anticancer Activity
1H-Pyrazolo[3,4-b]pyridines have been explored for their potential as anticancer agents. The structural framework of these compounds allows for the development of molecules with high specificity and lower toxicity. They have been studied for their ability to inhibit topoisomerase II alpha, a key enzyme involved in DNA replication and cell division, which is a common target in cancer therapy .
Kinase Inhibition
The compound’s framework is conducive to the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways that regulate cell growth, metabolism, and apoptosis. Inhibitors targeting specific kinases can be effective in treating diseases where these pathways are dysregulated, such as cancer .
Neuroprotective Agents
Research has indicated that derivatives of 1H-Pyrazolo[3,4-b]pyridines may exhibit neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .
Antidiabetic Applications
Some derivatives within this family of compounds have shown promise in reducing blood glucose levels, which could be beneficial in the treatment of diabetes and related metabolic disorders. Their efficacy in managing hyperglycemia makes them candidates for further research in antidiabetic therapies .
Cardiovascular Therapeutics
Due to their potential impact on blood glucose levels, these compounds may also find applications in cardiovascular disease management. By improving metabolic profiles, they could help in the prevention and treatment of conditions associated with cardiovascular risks .
Antimicrobial Properties
The structural similarity to purine bases also lends these compounds antimicrobial properties. They have been studied for their antibacterial and antifungal activities, which could lead to the development of new classes of antibiotics .
Herbicidal Use
In agriculture, certain derivatives of 1H-Pyrazolo[3,4-b]pyridines have been explored for their herbicidal properties. These compounds can inhibit the growth of unwanted plants without affecting the crops, offering a targeted approach to weed management .
Synthesis of Fused Heterocycles
The compound serves as a precursor in the synthesis of various fused heterocycles, which are valuable in medicinal chemistry. These heterocycles are structural subunits in many pharmacologically active compounds, expanding the scope of research and development in drug discovery .
properties
IUPAC Name |
(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c20-10-16(19(21)25)9-17-13-24(12-14-5-2-1-3-6-14)23-18(17)15-7-4-8-22-11-15/h1-9,11,13H,12H2,(H2,21,25)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYXTYQFANRQSX-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.